molecular formula C19H20F3N5O B2876099 2-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine CAS No. 2379971-65-8

2-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine

Cat. No.: B2876099
CAS No.: 2379971-65-8
M. Wt: 391.398
InChI Key: IQYUZRUJSGFNCM-UHFFFAOYSA-N
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Description

2-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine is a complex heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrazine core, which is further functionalized with a trifluoromethyl-substituted pyridine moiety and a piperidine ring. The incorporation of these diverse functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine typically involves multi-step procedures that include the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the piperidine and pyridine moieties. One common approach involves the condensation of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazolo[1,5-a]pyrazine scaffold. Subsequent functionalization steps, such as nucleophilic substitution and coupling reactions, are employed to introduce the trifluoromethyl-pyridine and piperidine groups .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazine or pyridine rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing various biological processes. Detailed studies on its binding affinity and selectivity towards these targets are essential to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine lies in its combination of a pyrazolo[1,5-a]pyrazine core with a trifluoromethyl-pyridine and piperidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .

Properties

IUPAC Name

2-methyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O/c1-13-10-16-17(23-7-9-27(16)25-13)26-8-3-4-14(11-26)12-28-18-15(19(20,21)22)5-2-6-24-18/h2,5-7,9-10,14H,3-4,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYUZRUJSGFNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCCC(C3)COC4=C(C=CC=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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